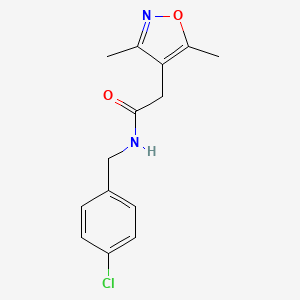
4-(2-Isopropylphenoxy)piperidine
Übersicht
Beschreibung
Synthesis Analysis
Piperidine derivatives have been synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A series of novel derivatives of 4 amino methyl piperidine were synthesized and explored for analgesic potential against mu opioid receptor .Molecular Structure Analysis
The molecular formula of 4-(2-Isopropylphenoxy)piperidine is C14H22ClNO .Physical And Chemical Properties Analysis
The molecular weight of 4-(2-Isopropylphenoxy)piperidine is 255.79 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Studies on piperidine derivatives, such as the synthesis and structural analysis of piperidinium salts and oximes, highlight their utility in exploring molecular conformations and interactions. For instance, research on 3t-isopropyl-2r,6c-diphenyl-4-oxopiperidinium nitrate and its oxime counterpart provides insights into the solid-state and solution conformations of piperidine rings, offering valuable information for the design of molecular structures with desired physical and chemical properties (Vimalraj et al., 2010).
Medicinal Chemistry and Pharmacology
Piperidine derivatives are extensively studied for their pharmacological potentials. For example, the discovery of antimycobacterial spiro-piperidin-4-ones through stereoselective synthesis demonstrates the significance of piperidine scaffolds in developing potent antimicrobial agents. These compounds exhibit significant in vitro and in vivo activity against various Mycobacterium species, highlighting the therapeutic potential of piperidine derivatives in treating bacterial infections (Kumar et al., 2008).
Material Science and Chemistry
Piperidine-based compounds also find applications in material science. For example, studies on the crystal and molecular structure of piperidinecarboxylic acid hydrochloride reveal detailed molecular geometries and potential for forming specific crystal structures. Such insights are crucial for the development of materials with predefined physical characteristics (Szafran et al., 2007).
Analytical Chemistry
In the realm of analytical chemistry, piperidine derivatives are investigated for their potential as chemical probes and sensors. Research on fluorescent pH sensors based on naphthalimide derivatives of piperidine showcases the utility of these compounds in developing sensitive and selective probes for monitoring pH changes in various environments, indicating their broad applicability in biochemical and medical research (Cui et al., 2004).
Wirkmechanismus
While the specific mechanism of action for 4-(2-Isopropylphenoxy)piperidine is not available, piperidine derivatives have been studied for their therapeutic properties. Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .
Eigenschaften
IUPAC Name |
4-(2-propan-2-ylphenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11(2)13-5-3-4-6-14(13)16-12-7-9-15-10-8-12/h3-6,11-12,15H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWDXJHLBOBVQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Isopropylphenoxy)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(7E)-7-[2-Hydroxy-3-(6-hydroxy-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-trien-7-yl)-4-oxocyclobut-2-en-1-ylidene]-1-azatricyclo[7.3.1.05,13]trideca-5(13),8-dien-6-one](/img/structure/B1644644.png)










![[1-[4-(Dimethylamino)phenyl]-2,5-dimethylpyrrol-3-yl]methanol](/img/structure/B1644694.png)
![1-[(3-Bromophenyl)methyl]-1,4-diazepane](/img/structure/B1644702.png)